molecular formula C4H4Cl2O B14488060 2,2-Dichlorocyclobutan-1-one CAS No. 63329-89-5

2,2-Dichlorocyclobutan-1-one

Cat. No.: B14488060
CAS No.: 63329-89-5
M. Wt: 138.98 g/mol
InChI Key: QXUHNJCSRRDWIZ-UHFFFAOYSA-N
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Description

2,2-Dichlorocyclobutan-1-one is an organic compound with the molecular formula C4H4Cl2O. It belongs to the class of cyclobutanones, which are four-membered cyclic ketones. This compound is characterized by the presence of two chlorine atoms attached to the second carbon of the cyclobutanone ring. Due to its unique structure, this compound exhibits interesting chemical properties and reactivity, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2,2-Dichlorocyclobutan-1-one involves the [2+2] cycloaddition reaction. This reaction typically occurs between an alkene and a dichloroketene under controlled conditions. The reaction is facilitated by the presence of a catalyst, such as a Lewis acid, which helps in the formation of the cyclobutane ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichlorocyclobutan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2-Dichlorocyclobutan-1-one involves its interaction with various molecular targets. The compound’s ketone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is particularly useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Uniqueness: 2,2-Dichlorocyclobutan-1-one is unique due to the presence of chlorine atoms, which enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

CAS No.

63329-89-5

Molecular Formula

C4H4Cl2O

Molecular Weight

138.98 g/mol

IUPAC Name

2,2-dichlorocyclobutan-1-one

InChI

InChI=1S/C4H4Cl2O/c5-4(6)2-1-3(4)7/h1-2H2

InChI Key

QXUHNJCSRRDWIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1=O)(Cl)Cl

Origin of Product

United States

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